molecular formula C14H18ClFN2O2 B6696072 N-[[4-[(4-chloro-2-fluorophenyl)methyl]morpholin-2-yl]methyl]acetamide

N-[[4-[(4-chloro-2-fluorophenyl)methyl]morpholin-2-yl]methyl]acetamide

Cat. No.: B6696072
M. Wt: 300.75 g/mol
InChI Key: MVCSMKIDICKMLG-UHFFFAOYSA-N
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Description

N-[[4-[(4-chloro-2-fluorophenyl)methyl]morpholin-2-yl]methyl]acetamide is a synthetic organic compound characterized by the presence of a morpholine ring substituted with a 4-chloro-2-fluorophenyl group and an acetamide moiety

Properties

IUPAC Name

N-[[4-[(4-chloro-2-fluorophenyl)methyl]morpholin-2-yl]methyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18ClFN2O2/c1-10(19)17-7-13-9-18(4-5-20-13)8-11-2-3-12(15)6-14(11)16/h2-3,6,13H,4-5,7-9H2,1H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVCSMKIDICKMLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCC1CN(CCO1)CC2=C(C=C(C=C2)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18ClFN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[[4-[(4-chloro-2-fluorophenyl)methyl]morpholin-2-yl]methyl]acetamide typically involves the following steps:

    Formation of the Morpholine Ring: The morpholine ring can be synthesized through the reaction of diethanolamine with a suitable chlorinating agent.

    Substitution with 4-chloro-2-fluorobenzyl Group: The morpholine ring is then reacted with 4-chloro-2-fluorobenzyl chloride in the presence of a base such as potassium carbonate to form the substituted morpholine.

    Acetylation: The final step involves the acetylation of the substituted morpholine with acetic anhydride to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[[4-[(4-chloro-2-fluorophenyl)methyl]morpholin-2-yl]methyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and fluoro positions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

    Oxidation: Formation of corresponding N-oxide derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted morpholine derivatives.

Scientific Research Applications

N-[[4-[(4-chloro-2-fluorophenyl)methyl]morpholin-2-yl]methyl]acetamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacologically active compound, particularly in the development of new drugs.

    Biological Studies: The compound is used in studies to understand its interaction with biological targets, including enzymes and receptors.

    Materials Science: It is explored for its potential use in the synthesis of novel materials with unique properties.

Mechanism of Action

The mechanism of action of N-[[4-[(4-chloro-2-fluorophenyl)methyl]morpholin-2-yl]methyl]acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • 4-amino-5-chloro-2-ethoxy-N-({4-[(4-fluorophenyl)methyl]morpholin-2-yl}methyl)benzamide
  • N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine

Uniqueness

N-[[4-[(4-chloro-2-fluorophenyl)methyl]morpholin-2-yl]methyl]acetamide is unique due to its specific substitution pattern on the morpholine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

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